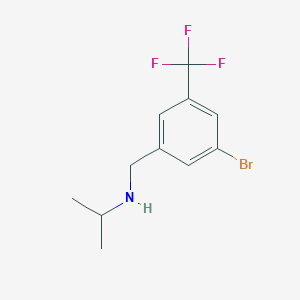(3-Bromo-5-trifluoromethylbenzyl)-isopropylamine
CAS No.: 1262382-92-2
Cat. No.: VC2704704
Molecular Formula: C11H13BrF3N
Molecular Weight: 296.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1262382-92-2 |
|---|---|
| Molecular Formula | C11H13BrF3N |
| Molecular Weight | 296.13 g/mol |
| IUPAC Name | N-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]propan-2-amine |
| Standard InChI | InChI=1S/C11H13BrF3N/c1-7(2)16-6-8-3-9(11(13,14)15)5-10(12)4-8/h3-5,7,16H,6H2,1-2H3 |
| Standard InChI Key | IDLRPSLLIPSPMS-UHFFFAOYSA-N |
| SMILES | CC(C)NCC1=CC(=CC(=C1)Br)C(F)(F)F |
| Canonical SMILES | CC(C)NCC1=CC(=CC(=C1)Br)C(F)(F)F |
Introduction
Chemical Identity and Properties
(3-Bromo-5-trifluoromethylbenzyl)-isopropylamine is a secondary amine characterized by a benzyl group containing both bromo and trifluoromethyl substituents attached to an isopropylamine moiety. The compound possesses several key identifiers and physical properties that are essential for its characterization and use in research.
Chemical Identifiers
The compound is uniquely identified through various systematic naming conventions and registry numbers, as detailed in Table 1.
| Parameter | Information |
|---|---|
| CAS No. | 1262382-92-2 |
| IUPAC Name | N-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]propan-2-amine |
| Molecular Formula | C₁₁H₁₃BrF₃N |
| Molecular Weight | 296.13 g/mol |
| Standard InChI | InChI=1S/C11H13BrF3N/c1-7(2)16-6-8-3-9(11(13,14)15)5-10(12)4-8/h3-5,7,16H,6H2,1-2H3 |
| Standard InChIKey | IDLRPSLLIPSPMS-UHFFFAOYSA-N |
| SMILES | CC(C)NCC1=CC(=CC(=C1)Br)C(F)(F)F |
| PubChem Compound | 66872334 |
Table 1: Chemical identifiers of (3-Bromo-5-trifluoromethylbenzyl)-isopropylamine
Physical and Chemical Properties
The physical and chemical properties of (3-Bromo-5-trifluoromethylbenzyl)-isopropylamine are primarily determined by its functional groups and structural features. While specific experimental data for this exact compound is limited, the following properties can be inferred from structurally similar compounds:
-
Physical State: Likely a crystalline solid at room temperature
-
Solubility: Expected to have limited water solubility due to its hydrophobic aromatic ring and halogen substituents, but likely soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide
-
Stability: Generally stable under normal laboratory conditions, but sensitive to strong oxidizing agents and strong acids
-
Reactivity: The secondary amine group is capable of participating in typical amine reactions such as acylation, alkylation, and condensation
Structural Characteristics
Molecular Structure
The compound consists of three main structural components:
-
A benzene ring substituted at positions 3 and 5 with bromo and trifluoromethyl groups, respectively
-
A methylene bridge (-CH₂-) connecting the aromatic ring to the amine
-
An isopropylamine group (−NH−CH(CH₃)₂)
This structure combines several pharmacophoric elements that are often present in biologically active compounds, including:
-
A halogenated aromatic ring that can enhance binding to target proteins
-
A trifluoromethyl group that can improve metabolic stability and lipophilicity
-
A basic nitrogen center that can participate in hydrogen bonding and acid-base interactions
Structure-Activity Relationships
Based on research with similar compounds, the following structure-activity relationships might be relevant for (3-Bromo-5-trifluoromethylbenzyl)-isopropylamine:
-
The position of the bromo and trifluoromethyl substituents can significantly affect biological activity. For instance, the meta-substitution pattern (position 3 for bromo and position 5 for trifluoromethyl) might confer different properties compared to ortho or para substitution .
-
The trifluoromethyl group typically enhances lipophilicity and metabolic stability, which can improve pharmacokinetic properties of drug candidates .
-
Brominated aromatic compounds often exhibit enhanced binding affinity to certain protein targets, especially those with hydrophobic binding pockets .
Related Compounds and Structural Analogs
Several structural analogs of (3-Bromo-5-trifluoromethylbenzyl)-isopropylamine exist with varying substitution patterns:
Positional Isomers
Different arrangements of the bromo and trifluoromethyl substituents yield compounds with potentially different properties:
-
N-[[2-Bromo-4-(trifluoromethyl)phenyl]methyl]propan-2-amine (CAS: 1894675-31-0)
-
Contains the bromo substituent at position 2 and trifluoromethyl at position 4
-
Shows similar irritant properties but potentially different biological activity
-
-
Various brominated trifluoromethylanilines :
-
3-Bromo-4-(trifluoromethyl)aniline (CAS: 172215-91-7)
-
4-Bromo-3-(trifluoromethyl)aniline (CAS: 393-36-2)
-
2-Bromo-5-(trifluoromethyl)aniline (CAS: 454-79-5)
-
These compounds represent potential synthetic intermediates or metabolites
-
Structural Variations
Additional structural analogs with modified core structures include:
-
(2R)-1-[3-bromo-5-(trifluoromethyl)phenyl]propan-2-amine (CAS: 1336125-00-8)
-
Contains a direct attachment of the propan-2-amine to the aromatic ring without the methylene bridge
-
Possesses stereochemical specificity (R configuration)
-
-
3-Bromo-5-(trifluoromethyl)pyridin-2-amine (CAS: 79456-30-7)
-
Replaces the benzene ring with a pyridine ring
-
Contains a primary amine directly attached to the aromatic system
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume